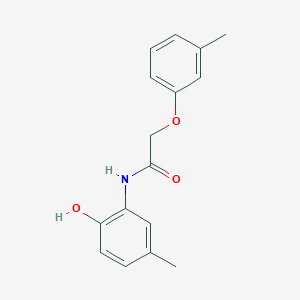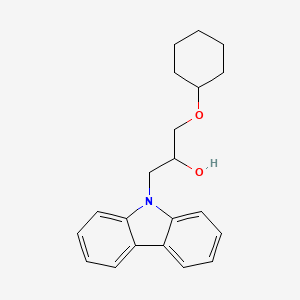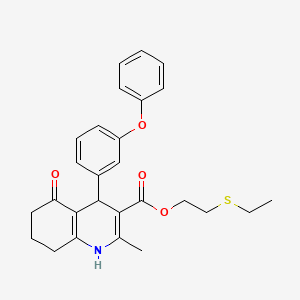![molecular formula C14H18LiNO4 B5119982 lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
lithium 3-[(4-butoxybenzoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 3-[(4-butoxybenzoyl)amino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a derivative of lithium, which is known for its therapeutic effects in the treatment of bipolar disorder. The synthesis method of this compound involves the reaction of butoxybenzoic acid with lithium hydroxide, followed by the addition of N,N-dimethylpropane-1,3-diamine.
Mechanism of Action
The mechanism of action of lithium 3-[(4-butoxybenzoyl)amino]propanoate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to neurodegeneration and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress in the brain, leading to improvements in cognitive function. Additionally, this compound has been shown to have antifungal and herbicidal properties, making it a potential alternative to traditional pesticides.
Advantages and Limitations for Lab Experiments
One advantage of using lithium 3-[(4-butoxybenzoyl)amino]propanoate in lab experiments is its ability to modulate various signaling pathways in cells, making it a useful tool for studying the mechanisms of various diseases. Additionally, this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research involving lithium 3-[(4-butoxybenzoyl)amino]propanoate. One area of interest is the development of novel materials using this compound as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis method of this compound to improve yields and purity of the product.
Synthesis Methods
The synthesis of lithium 3-[(4-butoxybenzoyl)amino]propanoate involves the reaction of butoxybenzoic acid with lithium hydroxide to form the corresponding lithium salt. This salt is then reacted with N,N-dimethylpropane-1,3-diamine to form the final product. The reaction is typically carried out under an inert atmosphere and requires careful control of reaction conditions to ensure high yields and purity of the product.
Scientific Research Applications
Lithium 3-[(4-butoxybenzoyl)amino]propanoate has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have antifungal and herbicidal properties, making it a potential alternative to traditional pesticides. In material science, this compound has been studied for its potential use as a precursor for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
lithium;3-[(4-butoxybenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.Li/c1-2-3-10-19-12-6-4-11(5-7-12)14(18)15-9-8-13(16)17;/h4-7H,2-3,8-10H2,1H3,(H,15,18)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMDDOQLMIVFDD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5119904.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119905.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)
![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)


![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5119949.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)

![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)
![N-benzyl-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5119990.png)
